Ethyl(phenyl)carbamodithioic acid--piperidine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(phenyl)carbamodithioic acid–piperidine (1/1) is a chemical compound with the molecular formula C₁₄H₂₂N₂S₂. It is a combination of ethyl(phenyl)carbamodithioic acid and piperidine in a 1:1 ratio. This compound is known for its unique structure and properties, making it of interest in various scientific fields .
Vorbereitungsmethoden
The synthesis of ethyl(phenyl)carbamodithioic acid–piperidine (1/1) involves the reaction of ethyl(phenyl)carbamodithioic acid with piperidine. The reaction typically occurs under controlled conditions to ensure the correct stoichiometry and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Ethyl(phenyl)carbamodithioic acid–piperidine (1/1) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines
Wissenschaftliche Forschungsanwendungen
Ethyl(phenyl)carbamodithioic acid–piperidine (1/1) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Wirkmechanismus
The mechanism of action of ethyl(phenyl)carbamodithioic acid–piperidine (1/1) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Ethyl(phenyl)carbamodithioic acid–piperidine (1/1) can be compared with other similar compounds, such as:
Ethyl(phenyl)carbamodithioic acid: Lacks the piperidine moiety, resulting in different chemical and biological properties.
Piperidine derivatives: Compounds like ethyl piperidine-3-carboxylate have different functional groups, leading to varied applications and activities.
Other carbamodithioic acids:
Ethyl(phenyl)carbamodithioic acid–piperidine (1/1) stands out due to its unique combination of functional groups, which confer distinct properties and applications.
Eigenschaften
CAS-Nummer |
796975-31-0 |
---|---|
Molekularformel |
C14H22N2S2 |
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
ethyl(phenyl)carbamodithioic acid;piperidine |
InChI |
InChI=1S/C9H11NS2.C5H11N/c1-2-10(9(11)12)8-6-4-3-5-7-8;1-2-4-6-5-3-1/h3-7H,2H2,1H3,(H,11,12);6H,1-5H2 |
InChI-Schlüssel |
OZTKCXLJRPMADQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CC=CC=C1)C(=S)S.C1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.